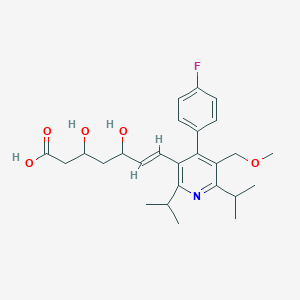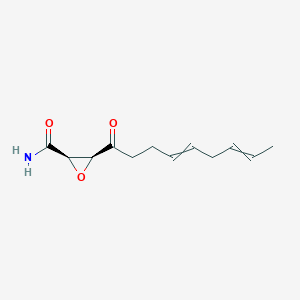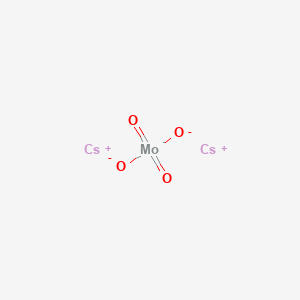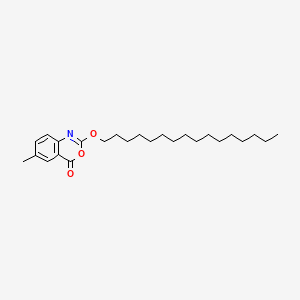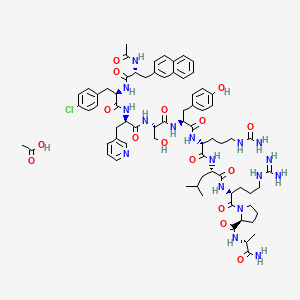![molecular formula C16H24N4O4 B1668485 2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid CAS No. 96611-32-4](/img/structure/B1668485.png)
2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP 22979 is a renal selective vasodilator prodrug.
Scientific Research Applications
Glycopeptide and Glycoprotein Studies
The compound has been used in the study of glycopeptides and glycoproteins, particularly in the context of hydrazinolysis-N-reacetylation procedures. Bendiak and Cumming (1985) investigated its role in the production of beta-acetohydrazide derivatives and subsequent conversion to 2-acetamido-2-deoxy-D-glucose under acidic conditions, revealing its utility in the modification and analysis of glycopeptides and glycoproteins (Bendiak & Cumming, 1985).
Synthesis of Hydrazinyl Pseudo-Peptides
Fathi et al. (2014) demonstrated the use of this compound in the synthesis of hydrazinyl pseudo-peptides, highlighting its potential in creating compounds with high hydrogen-bonding potential and multiple amide bonds (Fathi et al., 2014).
Development of Novel Acetamides
Karpina et al. (2019) used the compound in the synthesis of new acetamides, contributing to the development of diverse functionalized triazolopyridine derivatives. Their work emphasizes the compound's role in expanding the range of synthetic methodologies for functionalized heterocyclic compounds (Karpina et al., 2019).
Oxidation Reactions
Mercadante et al. (2013) reported the synthesis of acetamido-derivatives using 2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid in oxidative reactions. Their work showcased its utility in creating effective oxidation reagents, useful in various organic synthesis applications (Mercadante et al., 2013).
properties
CAS RN |
96611-32-4 |
|---|---|
Product Name |
2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid |
Molecular Formula |
C16H24N4O4 |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
2-acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H24N4O4/c1-3-4-5-12-6-8-14(17-10-12)19-20-15(22)9-7-13(16(23)24)18-11(2)21/h6,8,10,13H,3-5,7,9H2,1-2H3,(H,17,19)(H,18,21)(H,20,22)(H,23,24) |
InChI Key |
ZVMNGAWJFSGAOZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C(C=C1)NNC(=O)CCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCC1=CN=C(C=C1)NNC(=O)CCC(C(=O)O)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CGP 22979; CGP-22979; CGP22979. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





